molecular formula C18H19FN2O2 B268864 N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide

N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide

Cat. No. B268864
M. Wt: 314.4 g/mol
InChI Key: FFXZGHZAWYPYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is also known as BFA-1 and is a member of the benzamide family of compounds. In

Mechanism of Action

BFA-1 exerts its effects through the inhibition of the proteasome, which is a complex of proteins responsible for the degradation of intracellular proteins. By inhibiting the proteasome, BFA-1 can induce apoptosis in cancer cells and prevent the aggregation of beta-amyloid protein in Alzheimer's disease.
Biochemical and Physiological Effects:
BFA-1 has been shown to have several biochemical and physiological effects. In cancer cells, BFA-1 induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, BFA-1 inhibits the aggregation of beta-amyloid protein. In Parkinson's disease, BFA-1 protects dopaminergic neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of BFA-1 is its specificity for the proteasome, which makes it a useful tool for studying the role of the proteasome in various biological processes. However, BFA-1 also has limitations, such as its potential toxicity and off-target effects.

Future Directions

There are several future directions for the study of BFA-1. One direction is the development of more potent and selective proteasome inhibitors based on the structure of BFA-1. Another direction is the study of the effects of BFA-1 on other biological processes, such as autophagy and protein trafficking. Additionally, BFA-1 could be studied for its potential use in the treatment of other diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion:
In conclusion, BFA-1 is a chemical compound that has potential applications in scientific research, particularly in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of the proteasome, which makes it a useful tool for studying the role of the proteasome in various biological processes. While BFA-1 has advantages, such as its specificity for the proteasome, it also has limitations, such as its potential toxicity and off-target effects. Nonetheless, there are several future directions for the study of BFA-1, which could lead to the development of more potent and selective proteasome inhibitors and the discovery of new therapeutic applications.

Synthesis Methods

The synthesis of BFA-1 involves several steps. The first step involves the preparation of 4-fluorobenzoic acid, which is converted into 4-fluorobenzoyl chloride. The next step involves the reaction of 4-fluorobenzoyl chloride with 3-aminobenzamide, resulting in the formation of N-(3-aminobenzoyl)-4-fluorobenzamide. The final step involves the reaction of N-(3-aminobenzoyl)-4-fluorobenzamide with sec-butylamine, resulting in the formation of N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide.

Scientific Research Applications

BFA-1 has been extensively studied for its potential applications in scientific research. One of its main applications is in cancer research, where it has been shown to inhibit the growth of cancer cells. BFA-1 has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. Additionally, BFA-1 has been studied for its potential use in the treatment of Parkinson's disease, where it has been shown to protect dopaminergic neurons from oxidative stress.

properties

Product Name

N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-butan-2-yl-3-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C18H19FN2O2/c1-3-12(2)20-18(23)14-5-4-6-16(11-14)21-17(22)13-7-9-15(19)10-8-13/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

FFXZGHZAWYPYGL-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.